molecular formula C24H19NO8S2 B569192 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide CAS No. 351330-42-2

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide

Cat. No.: B569192
CAS No.: 351330-42-2
M. Wt: 513.535
InChI Key: POOIBGNQWPPXKY-UHFFFAOYSA-N
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Description

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide is a thiol-specific fluorescent probe. It is widely used in scientific research, particularly in the study of ion channels and protein topology. The compound is known for its ability to change fluorescence during conformational changes when coupled to introduced cysteines .

Scientific Research Applications

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate are thiol groups in proteins . This compound is a thiol-specific fluorescent probe, which means it specifically binds to the sulfur atom of the thiol group in cysteine residues of proteins . These proteins can include ion channels and other proteins involved in cellular signaling .

Mode of Action

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate interacts with its targets by forming a covalent bond with the thiol group of cysteine residues . This interaction results in the attachment of a fluorescein moiety to the protein, which can change its fluorescence during a conformational change . This property makes it useful for real-time monitoring of conformational changes in proteins .

Biochemical Pathways

The exact biochemical pathways affected by 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate depend on the specific proteins it targets. Given its application in ion channel and protein topology research , it can be inferred that it may affect pathways involving ion transport and signal transduction. The downstream effects would depend on the specific roles of the targeted proteins in these pathways.

Result of Action

The molecular and cellular effects of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate’s action primarily involve changes in fluorescence of the targeted proteins during conformational changes . This can provide valuable information about protein structure and function, including distances and molecular motion within a protein molecule .

Chemical Reactions Analysis

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide is unique due to its specific interaction with thiol groups and its ability to change fluorescence during conformational changes. Similar compounds include:

These compounds share similar applications but differ in their fluorescence properties and specific interactions with thiol groups .

Properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO8S2/c1-35(30,34)31-9-8-22(28)25-13-2-5-17-16(10-13)23(29)33-24(17)18-6-3-14(26)11-20(18)32-21-12-15(27)4-7-19(21)24/h2-7,10-12,26-27H,8-9H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLANDIIUCOYENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl methanethiosulfonate help us understand the dynamics of the acetylcholine-binding protein?

A: This compound acts as a molecular reporter by attaching to specific cysteine residues introduced into the acetylcholine-binding protein through site-directed mutagenesis []. By attaching the fluorophore to different locations on the protein (loop C, β strands, and loops near the binding site), researchers can monitor the movement and flexibility of these regions using time-resolved fluorescence anisotropy.

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